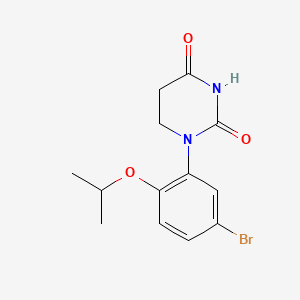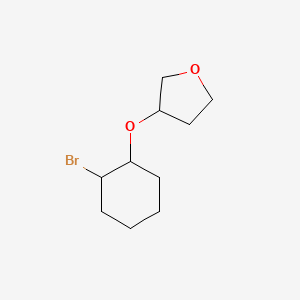
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine typically involves the reaction of appropriate amines with triazole derivatives. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another triazole derivative with similar structural features but different biological activities.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its anticancer properties.
Uniqueness
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)pentan-2-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H18N4 |
|---|---|
Poids moléculaire |
182.27 g/mol |
Nom IUPAC |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)pentan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-5-6-9(3,10)8-11-7(2)12-13(8)4/h5-6,10H2,1-4H3 |
Clé InChI |
QSIHCKIDHWJWEY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C1=NC(=NN1C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)


![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)







![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)

